molecular formula C14H16N6O B5157827 N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide

N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide

Cat. No.: B5157827
M. Wt: 284.32 g/mol
InChI Key: OUPUBHDCUACHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple cyano groups and a cyclopentyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,3,3-tetracyano-4-methylcyclopentanone with dimethylhydrazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups in the compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with fewer cyano groups.

    Substitution: Substituted derivatives with different functional groups replacing the cyano groups.

Scientific Research Applications

N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide exerts its effects involves interactions with specific molecular targets. The cyano groups can form strong interactions with metal ions, making the compound useful in coordination chemistry. Additionally, the hydrazide moiety can participate in hydrogen bonding and other non-covalent interactions, influencing biological pathways and molecular recognition processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)butanehydrazide
  • N,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)ethanehydrazide

Uniqueness

N’,N’-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide is unique due to its specific combination of cyano groups and a cyclopentyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity.

Properties

IUPAC Name

N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O/c1-10-5-12(20(11(2)21)19(3)4)14(8-17,9-18)13(10,6-15)7-16/h10,12H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPUBHDCUACHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(C1(C#N)C#N)(C#N)C#N)N(C(=O)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324864
Record name N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788977
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361465-99-8
Record name N',N'-dimethyl-N-(2,2,3,3-tetracyano-4-methylcyclopentyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.